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Compound of Interest

Compound Name: D-p-hydroxyphenylglycine

Cat. No.: B556087 Get Quote

A Spectroscopic Showdown: D- vs. L-p-
hydroxyphenylglycine
In the world of chiral molecules, the subtle difference in the three-dimensional arrangement of

atoms can lead to profound effects on their biological activity and spectroscopic properties.

This guide provides a detailed comparison of the spectroscopic characteristics of D-p-
hydroxyphenylglycine (D-HPG) and L-p-hydroxyphenylglycine (L-HPG), non-proteinogenic

amino acids that are vital components of various peptide antibiotics.[1][2] An understanding of

their distinct spectroscopic signatures is crucial for their identification, characterization, and

quality control in pharmaceutical research and development.

As enantiomers, D-HPG and L-HPG share identical physical properties such as melting point

and solubility. Consequently, their spectroscopic data from techniques like Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy are also largely identical due to the same

molecular structure and bonding. The principal spectroscopic method to differentiate between

these chiral molecules is Circular Dichroism (CD) spectroscopy.[2]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for D- and L-p-

hydroxyphenylglycine.
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Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to their enantiomeric nature, the NMR spectra of D- and L-p-hydroxyphenylglycine are

identical. The following data is based on available information for p-hydroxyphenylglycine.[2]

Technique Property

D-p-

hydroxyphenylglycin

e (D-HPG)

L-p-

hydroxyphenylglycin

e (L-HPG)

¹H NMR
Chemical Shifts (δ) in

DMSO-d6

Aromatic Protons:

~6.66 ppm (d), ~7.12

ppm (d) α-Proton:

~4.36 ppm (s) Amine

Protons: ~2.18 ppm

(br) Phenolic Proton:

~9.33 ppm (s)

Expected to be

identical to D-HPG

¹³C NMR Chemical Shifts (δ)

Carbonyl Carbon

(~170-180 ppm)

Aromatic Carbons

(~115-160 ppm) α-

Carbon (~55-65 ppm)

Expected to be

identical to D-HPG

Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of D- and L-p-hydroxyphenylglycine are identical.
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Vibrational Mode
D-p-hydroxyphenylglycine

(D-HPG) Key Peaks (cm⁻¹)

L-p-hydroxyphenylglycine (L-

HPG) Key Peaks (cm⁻¹)

O-H Stretch (Phenolic) ~3200-3600 (broad)
Expected to be identical to D-

HPG

N-H Stretch (Amine) ~3200-3500
Expected to be identical to D-

HPG

C=O Stretch (Carboxylic Acid) ~1600-1750 (strong)
Expected to be identical to D-

HPG

C=C Stretch (Aromatic) ~1450-1600
Expected to be identical to D-

HPG

C-O Stretch (Phenolic) ~1200-1300
Expected to be identical to D-

HPG

Table 3: Chiroptical Spectroscopy Data

Circular dichroism is the definitive technique for distinguishing between the D- and L-

enantiomers.

Technique Property

D-p-

hydroxyphenylglycin

e (D-HPG)

L-p-

hydroxyphenylglycin

e (L-HPG)

Circular Dichroism

(CD)
Cotton Effect

Expected to show a

specific negative

Cotton effect in the

210-220 nm region.[2]

Expected to show a

mirror-image positive

Cotton effect

compared to D-HPG.

[2]

Specific Rotation [α]D Value (c=1, 1N HCl) -155° to -161°[2]

Expected to be equal

in magnitude but

opposite in sign to D-

HPG.[2]
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the p-hydroxyphenylglycine

enantiomer in a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in a standard 5 mm NMR

tube. The concentration should be optimized to achieve a good signal-to-noise ratio.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-3 seconds.

For ¹³C NMR, acquire spectra using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR. Typical parameters include a spectral

width of 200-250 ppm.

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:
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KBr Pellet Method: Mix a small amount of the finely ground p-hydroxyphenylglycine

enantiomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups (e.g., O-H, N-H, C=O, C=C) by comparing the peak positions to known

correlation charts.

Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the D- and L-enantiomers based on their differential

absorption of circularly polarized light.

Methodology:

Sample Preparation: Prepare a dilute solution of the p-hydroxyphenylglycine enantiomer in a

suitable solvent (e.g., water, phosphate buffer). The concentration should be optimized to

give a CD signal in the desired range (typically an absorbance of ~1).[2]

Instrumentation: Use a CD spectropolarimeter.

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm).[2]

The instrument measures the difference in absorbance between left and right circularly

polarized light. A baseline spectrum of the solvent should also be recorded and subtracted

from the sample spectrum.

Data Analysis: The resulting spectrum will show positive or negative peaks, known as Cotton

effects. The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer.[2]
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Biological Significance and Biosynthetic Pathways
Both D- and L-p-hydroxyphenylglycine are important precursors in the biosynthesis of

glycopeptide antibiotics, such as vancomycin.[3][4] The biosynthesis of L-p-

hydroxyphenylglycine in bacteria originates from the shikimic acid pathway intermediate,

prephenate.[3][5]

Prephenate 4-Hydroxyphenylpyruvate
Prephenate

Dehydrogenase 4-Hydroxymandelate
4-Hydroxymandelate

Synthase 4-Hydroxylbenzoylformate
Hydroxymandelate

Oxidase L-p-Hydroxyphenylglycine
4-Hydroxyphenylglycine

Transaminase

Click to download full resolution via product page

Caption: Biosynthesis pathway of L-p-hydroxyphenylglycine.[2]

D-p-hydroxyphenylglycine is also a crucial building block for semi-synthetic β-lactam

antibiotics. Its production can be achieved through various chemical and enzymatic methods.

One biosynthetic route involves the conversion of DL-hydroxyphenyl hydantoin.

DL-Hydroxyphenyl Hydantoin

D-N-Carbamoyl-p-hydroxyphenylglycine

D-Hydantoinase

D-p-Hydroxyphenylglycine

Carbamoylase

Click to download full resolution via product page

Caption: Enzymatic production of D-p-hydroxyphenylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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